molecular formula C13H7ClF3NO3 B12837235 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene CAS No. 62476-57-7

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B12837235
CAS No.: 62476-57-7
M. Wt: 317.65 g/mol
InChI Key: WOFCZGIIFWLEEU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of chloro, nitrophenoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable precursor, followed by chlorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzene derivatives.

Scientific Research Applications

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a system. The presence of the nitro, chloro, and trifluoromethyl groups can influence its reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-nitrophenoxy)-3-(trifluoromethyl)benzene
  • 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly affect its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

62476-57-7

Molecular Formula

C13H7ClF3NO3

Molecular Weight

317.65 g/mol

IUPAC Name

2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7ClF3NO3/c14-11-6-8(13(15,16)17)4-5-12(11)21-10-3-1-2-9(7-10)18(19)20/h1-7H

InChI Key

WOFCZGIIFWLEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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